molecular formula C5H8N4 B2844840 N-(4-aminopyrimidin-2-yl)-N-methylamine CAS No. 22404-42-8

N-(4-aminopyrimidin-2-yl)-N-methylamine

Cat. No. B2844840
CAS RN: 22404-42-8
M. Wt: 124.147
InChI Key: FZRFGFQUXQUVAS-UHFFFAOYSA-N
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Description

“N-(4-aminopyrimidin-2-yl)-N-methylamine” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 4-aminopyrimidin-2-yl group indicates that an amino group is attached to the 4th carbon of the pyrimidine ring. The N-methylamine group suggests that a methylamine is attached to the nitrogen atom of the pyrimidine ring .


Molecular Structure Analysis

The molecular structure of “N-(4-aminopyrimidin-2-yl)-N-methylamine” would be characterized by the presence of a pyrimidine ring, an amino group at the 4th position, and a methylamine group attached to the nitrogen atom of the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-aminopyrimidin-2-yl)-N-methylamine” would depend on its exact molecular structure. Factors such as the presence of functional groups, the overall size and shape of the molecule, and its charge distribution would all influence its properties .

Scientific Research Applications

Synthesis and Chemical Applications

Development of Scalable Syntheses for Vitamin B1 Intermediates : Researchers have developed scalable processes for synthesizing key intermediates for Vitamin B1, highlighting the importance of pyrimidine derivatives in pharmaceutical manufacturing. These methods provide a cost-effective route for producing compounds essential for vitamin synthesis, demonstrating the chemical utility of pyrimidine compounds (Lei Zhao, Xiaodong Ma, Fener Chen, 2012).

Biotechnological and Pharmaceutical Research

Discovery of Novel Enzyme Inhibitors : The identification of novel aminopropyltransferases involved in the synthesis of branched-chain polyamines in thermophiles underscores the significance of pyrimidine derivatives in understanding microbial survival mechanisms at high temperatures, which could lead to advancements in biotechnology and enzyme research (K. Okada et al., 2014).

Antibacterial Material Development : The fabrication of N-halamine polyurethane films incorporating pyrimidine derivatives demonstrates their potential in creating materials with significant antibacterial properties, which could be applied in microbiological protection and health care sectors (Panpan Peng et al., 2021).

Material Science and Corrosion Inhibition

Innovations in Material Science : The synthesis of N-halamine polyurethane films that incorporate pyrimidine derivatives shows promising applications in creating materials with enhanced antibacterial properties. This innovation could find applications in the development of protective coatings and health care products to prevent microbial infections (Panpan Peng et al., 2021).

Corrosion Inhibition for Steel Protection : Pyrimidine derivatives have been utilized as effective corrosion inhibitors for carbon steel in acidic environments, showcasing their potential in industrial applications where material longevity and durability are critical (A. Farag, M. Migahed, E. A. Badr, 2019).

Future Directions

The future directions for research on “N-(4-aminopyrimidin-2-yl)-N-methylamine” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

2-N-methylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-7-5-8-3-2-4(6)9-5/h2-3H,1H3,(H3,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRFGFQUXQUVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945059
Record name N~2~-Methylpyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminopyrimidin-2-yl)-N-methylamine

CAS RN

22404-42-8
Record name N~2~-Methylpyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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